![molecular formula C11H20O4 B022299 (3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran CAS No. 105678-16-8](/img/structure/B22299.png)
(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran is a natural product that has been isolated from various plant species. It has attracted significant attention from the scientific community due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of (3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran is not fully understood. However, several studies have suggested that the compound exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran has been reported to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. The compound has also been reported to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran in lab experiments include its natural origin, low toxicity, and potential therapeutic properties. However, the limitations include the difficulty in synthesizing the compound, its low solubility in water, and the lack of knowledge about its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on (3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran. These include further studies on its mechanism of action, the development of more efficient synthesis methods, and the investigation of its potential use in the treatment of various diseases. Additionally, the compound's potential as a lead compound for drug development should be explored further.
In conclusion, (3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran is a natural product with significant potential as a therapeutic agent. Its anti-inflammatory, antioxidant, antitumor, and antimicrobial activities make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods. The compound's potential as a lead compound for drug development should also be explored further.
Synthesemethoden
The synthesis of (3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran is a challenging task due to its complex structure. Several methods have been reported in the literature, including the use of natural sources, chemical synthesis, and biotransformation. The most common method involves the extraction of the compound from natural sources, followed by purification and characterization.
Wissenschaftliche Forschungsanwendungen
(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran has been extensively studied for its potential therapeutic properties. It has been reported to possess anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. The compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
105678-16-8 |
|---|---|
Produktname |
(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran |
Molekularformel |
C11H20O4 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran |
InChI |
InChI=1S/C11H20O4/c1-6-7(2)13-10(12-5)9-8(6)14-11(3,4)15-9/h6-10H,1-5H3/t6-,7-,8+,9+,10+/m0/s1 |
InChI-Schlüssel |
OBWAYKDNXZQABQ-SRQGCSHVSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](O[C@H]([C@H]2[C@@H]1OC(O2)(C)C)OC)C |
SMILES |
CC1C(OC(C2C1OC(O2)(C)C)OC)C |
Kanonische SMILES |
CC1C(OC(C2C1OC(O2)(C)C)OC)C |
Synonyme |
MDDIMM methyl-4,6-dideoxy-2,3-isopropylidene-4-methyl-L-mannopyranoside methyl-4,6-dideoxy-2,3-O-isopropylidene-4-methylpyranoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




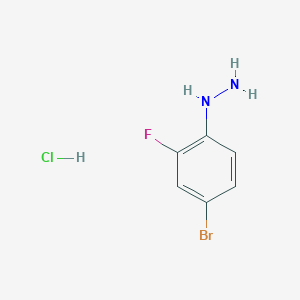

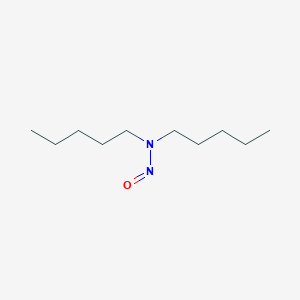
![Niobium,trichloro[1,2-di(methoxy-kO)ethane]-](/img/structure/B22228.png)


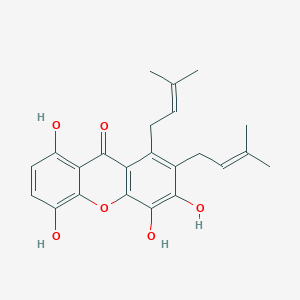
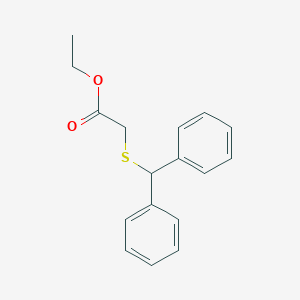

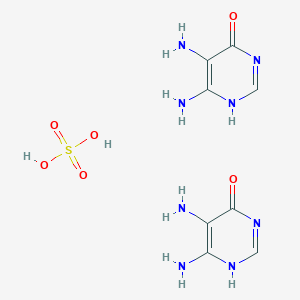
![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide](/img/structure/B22243.png)

